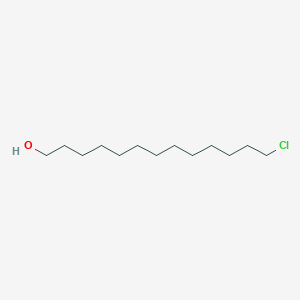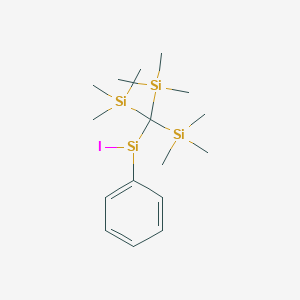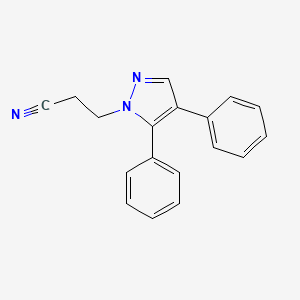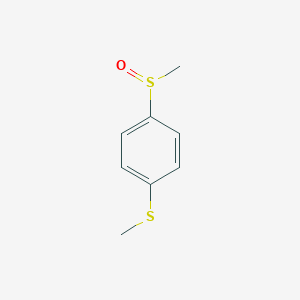![molecular formula C12H28N2O3Si B14470878 1-Methyl-4-[(triethoxysilyl)methyl]piperazine CAS No. 67154-20-5](/img/structure/B14470878.png)
1-Methyl-4-[(triethoxysilyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[(triethoxysilyl)methyl]piperazine is an organosilicon compound that combines the structural features of piperazine and triethoxysilane
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(triethoxysilyl)methyl]piperazine typically involves the reaction of 1-methylpiperazine with triethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of triethoxysilane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or chromatography are often employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-[(triethoxysilyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenated reagents like chlorotrimethylsilane (TMSCl) are often used under anhydrous conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-4-[(triethoxysilyl)methyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 1-Methyl-4-[(triethoxysilyl)methyl]piperazine exerts its effects involves the interaction of the silane group with various molecular targets. The triethoxysilane moiety can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These interactions can modify the properties of materials or biological systems, leading to enhanced stability, reactivity, or bioavailability .
Comparación Con Compuestos Similares
1-Methyl-4-[(trimethoxysilyl)methyl]piperazine: Similar structure but with methoxy groups instead of ethoxy groups.
1-Methyl-4-[(triisopropoxysilyl)methyl]piperazine: Contains isopropoxy groups, leading to different steric and electronic properties.
1-Methyl-4-[(triethoxysilyl)ethyl]piperazine: Variation in the alkyl chain length attached to the silicon atom.
Uniqueness: 1-Methyl-4-[(triethoxysilyl)methyl]piperazine is unique due to its specific combination of piperazine and triethoxysilane functionalities.
Propiedades
Número CAS |
67154-20-5 |
|---|---|
Fórmula molecular |
C12H28N2O3Si |
Peso molecular |
276.45 g/mol |
Nombre IUPAC |
triethoxy-[(4-methylpiperazin-1-yl)methyl]silane |
InChI |
InChI=1S/C12H28N2O3Si/c1-5-15-18(16-6-2,17-7-3)12-14-10-8-13(4)9-11-14/h5-12H2,1-4H3 |
Clave InChI |
ZGDJHRRJWYVMGV-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CN1CCN(CC1)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



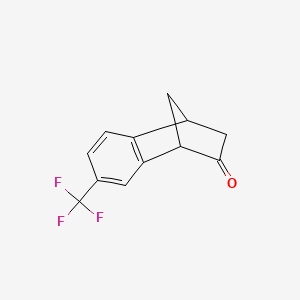
![5-[[4-[Bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14470810.png)
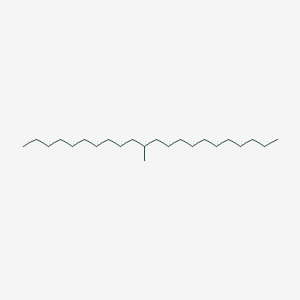
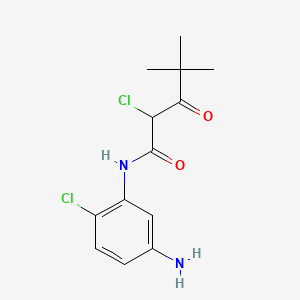
![2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B14470833.png)
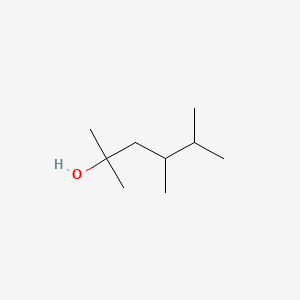

![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
